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Compound of Interest

Compound Name: Rafoxanide-13C6

Cat. No.: B11931780

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed
plausible synthesis protocol for Rafoxanide-13C6. This isotopically labeled analog of the
potent anthelmintic agent Rafoxanide is a critical tool in pharmacokinetic studies, metabolism
analysis, and as an internal standard in quantitative bioanalytical assays.

Core Chemical Properties

Rafoxanide-13C6 is a stable isotope-labeled version of Rafoxanide, where six carbon atoms in
the benzoyl ring are replaced with the heavy isotope, carbon-13. This labeling provides a
distinct mass shift, making it an ideal internal standard for mass spectrometry-based
guantification of Rafoxanide in complex biological matrices.
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Property Value References
N-[3-Chloro-4-(4-
chlorophenoxy)phenyl]-2-

Chemical Name P )./.)p VI ) [1][2]
hydroxy-3,5-diiodobenzamide-
1,2,3,4,5,6-13C6

CAS Number 1353867-98-7 [11[3]114]

Molecular Formula 13C6C13H11CI2I12NO3 [1][5]

Molecular Weight 631.96 g/mol [1][6]

Appearance Solid [7]

Purity Typically =98% [819]

Storage -20°C 9]
Soluble in DMSO and DMF

. (~30 mg/mL), ethanol (~2
Solubility (unlabeled) [9][10]

mg/mL). Sparingly soluble in

agueous buffers.

Synthesis of Rafoxanide-13C6

The synthesis of Rafoxanide-13C6 involves the incorporation of a 13C6-labeled benzoyl

moiety. While specific, detailed experimental protocols for the direct synthesis of Rafoxanide-

13C6 are not readily available in peer-reviewed literature, a plausible synthetic route can be

constructed based on established methods for the synthesis of unlabeled Rafoxanide and

general techniques for isotopic labeling of aromatic compounds.

The proposed synthesis starts with commercially available [U-13C6]-Phenol and proceeds

through several key steps to build the final molecule.

Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of [U-13C6]-Salicylic Acid

This step involves the Kolbe-Schmitt reaction to carboxylate the [U-13C6]-Phenol.
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e Reagents: [U-13C6]-Phenol, Sodium hydroxide, Carbon dioxide.
e Procedure:

o [U-13C6]-Phenol is dissolved in an aqueous solution of sodium hydroxide to form sodium
[U-13C6]-phenoxide.

o The water is evaporated to obtain the dry sodium phenoxide salt.
o The salt is then heated under a high pressure of carbon dioxide.

o The reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to precipitate [U-
13C6]-Salicylic acid.

o The product is purified by recrystallization.
Step 2: lodination of [U-13C6]-Salicylic Acid to form 3,5-Diiodo-[U-13C6]-salicylic acid
e Reagents: [U-13C6]-Salicylic acid, lodine, Hydrogen peroxide.
» Procedure:

o [U-13C6]-Salicylic acid is dissolved in a suitable solvent, such as ethanol.

o lodine and a catalytic amount of an oxidizing agent like hydrogen peroxide are added to
the solution.

o The reaction is stirred at room temperature until the iodination is complete, which can be
monitored by thin-layer chromatography (TLC).

o The resulting 3,5-Diiodo-[U-13C6]-salicylic acid is isolated and purified. A high yield of
95% has been reported for the unlabeled analog.[11]

Step 3: Synthesis of 4-Amino-3-chlorophenyl-(4-chlorophenyl) ether

This intermediate is synthesized from p-chlorophenol and 3,4-dichloronitrobenzene, followed
by reduction of the nitro group. A patent for the synthesis of unlabeled Rafoxanide describes
this procedure.[12]
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e Sub-step 3a: Synthesis of 2-chloro-4-nitrophenyl-p-chlorophenyl ether

o Reagents: p-chlorophenol, 3,4-dichloronitrobenzene, Potassium hydroxide, DMF, Cuprous
chloride (catalyst).

o Procedure: p-chlorophenol is reacted with 3,4-dichloronitrobenzene in the presence of
potassium hydroxide and a catalytic amount of cuprous chloride in DMF as a solvent. The
reaction is heated to reflux for several hours.[12]

e Sub-step 3b: Reduction to 4-amino-2-chloro-phenyl-p-chloro-phenyl-ether

o Reagents: 2-chloro-4-nitrophenyl-p-chlorophenyl ether, Pd/C catalyst, Hydrogen gas or a
hydrogen source like ammonium formate.

o Procedure: The nitro group of the intermediate is reduced to an amine using a palladium
on carbon catalyst under a hydrogen atmosphere or with a transfer hydrogenation
reagent.[12]

Step 4: Amide Coupling to form Rafoxanide-13C6

The final step involves the condensation of 3,5-Diiodo-[U-13C6]-salicylic acid with 4-Amino-3-
chlorophenyl-(4-chlorophenyl) ether.

» Reagents: 3,5-Diiodo-[U-13C6]-salicylic acid, 4-Amino-3-chlorophenyl-(4-chlorophenyl)
ether, a coupling agent (e.g., phosphorus trichloride or a modern peptide coupling reagent).

e Procedure:

o 3,5-Diiodo-[U-13C6]-salicylic acid is converted to its more reactive acid chloride in situ
using a reagent like phosphorus trichloride.[11]

o The resulting acid chloride is then reacted with 4-Amino-3-chlorophenyl-(4-chlorophenyl)
ether in an appropriate solvent to form the amide bond.

o The final product, Rafoxanide-13CS6, is purified using chromatographic techniques.

Synthesis Workflow
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Caption: Plausible synthetic workflow for Rafoxanide-13C6.

Mechanism of Action

The primary mechanism of action of Rafoxanide as an anthelmintic is the uncoupling of
oxidative phosphorylation in parasites.[13][14] This disruption of the parasite's energy
metabolism leads to ATP depletion, metabolic dysfunction, and ultimately, death.[13][14]

More recently, Rafoxanide has been investigated for its potential as an anticancer agent.
Studies have shown that it can inhibit key oncogenic signaling pathways, including STAT3 and
NF-kB, and induce endoplasmic reticulum stress, cell cycle arrest, and apoptosis in cancer
cells.

Signaling Pathway Diagram
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Caption: Mechanism of action of Rafoxanide in parasites and cancer cells.

Conclusion

Rafoxanide-13C6 is an indispensable tool for the precise and accurate quantification of
Rafoxanide in research and drug development. Understanding its chemical properties and
having a robust synthetic protocol are crucial for its effective application. The proposed
synthetic route, based on established chemical principles, provides a clear pathway for its
preparation. Furthermore, the elucidation of its dual mechanism of action against both
parasites and cancer cells opens up new avenues for therapeutic research and development.
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This guide serves as a comprehensive resource for scientists working with this important
labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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